3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Overview
Description
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ), which is a member of the nuclear receptor family of transcription factors. DPN has been shown to have a variety of biological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties.
Scientific Research Applications
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde is a valuable tool for studying the biological functions of ERβ. It has been used in a variety of scientific research applications, including:
- Investigating the role of ERβ in cancer: this compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to have anti-tumor effects in other types of cancer, such as prostate and ovarian cancer.
- Studying the effects of estrogen on the brain: ERβ is expressed in the brain and has been implicated in a variety of neurological processes, including memory and cognition. This compound has been used to study the effects of estrogen on these processes.
- Investigating the role of ERβ in inflammation: this compound has been shown to have anti-inflammatory effects in a variety of models, including models of arthritis and colitis.
Mechanism of Action
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde selectively binds to and activates ERβ, which is a transcription factor that regulates gene expression. Upon binding to this compound, ERβ undergoes a conformational change that allows it to interact with coactivator proteins and bind to specific DNA sequences in the nucleus. This leads to the upregulation or downregulation of target genes, depending on the context.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
- Neuroprotective effects: this compound has been shown to protect against neuronal damage in models of Parkinson's disease and traumatic brain injury.
- Anti-tumor effects: this compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
- Cardiovascular effects: this compound has been shown to have vasodilatory effects and to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its selectivity for ERβ and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively low potency and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde, including:
- Investigating its effects on other types of cancer: While this compound has been shown to have anti-tumor effects in breast, prostate, and ovarian cancer, its effects on other types of cancer are not well understood.
- Studying its effects on the immune system: this compound has been shown to have anti-inflammatory effects, but its effects on the immune system as a whole are not well understood.
- Developing more potent analogs: While this compound is a valuable tool for studying ERβ, its relatively low potency limits its use in some experiments. Developing more potent analogs could overcome this limitation.
- Investigating its effects on other neurological processes: While this compound has been used to study the effects of estrogen on memory and cognition, its effects on other neurological processes, such as mood and behavior, are not well understood.
Conclusion
In conclusion, this compound is a synthetic compound that is widely used in scientific research. It is a selective agonist of ERβ and has a variety of biological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties. While this compound has some limitations, it is a valuable tool for studying the functions of ERβ and has several future directions for research.
properties
IUPAC Name |
3-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-14-7-8-18(15(2)11-14)21-10-4-9-20-17-6-3-5-16(12-17)13-19/h3,5-8,11-13H,4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRPUHFOIBFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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